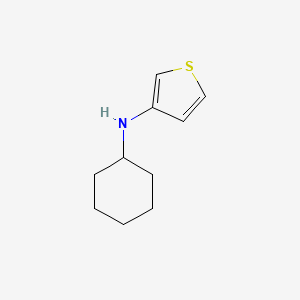

N-cyclohexylthiophen-3-amine

Description

Contextualization within Thiophene (B33073) Amine Chemistry

N-cyclohexylthiophen-3-amine belongs to the broader class of aminothiophenes, which are five-membered heterocyclic compounds containing a sulfur atom and an amino group attached to the thiophene ring. ajrconline.orgnih.gov Thiophene and its derivatives are recognized as important "privileged structures" in medicinal chemistry, meaning they are frequently found in biologically active compounds and approved drugs. nih.govresearchgate.net The sulfur atom in the thiophene ring can participate in hydrogen bonding, which can enhance drug-receptor interactions. nih.gov Furthermore, the thiophene ring is often used as a bioisosteric replacement for a phenyl ring in drug design. semanticscholar.org

The position of the amino group on the thiophene ring significantly influences the molecule's chemical properties. In the case of 3-aminothiophenes, the amino group imparts a pronounced "enaminic" character to the molecule. d-nb.infonih.gov This electronic feature results in a high electron density at the C-2 position of the thiophene ring, making it highly susceptible to electrophilic substitution reactions. d-nb.infonih.gov This reactivity is a key aspect of thiophene amine chemistry, allowing for the further functionalization of the thiophene core to generate diverse molecular libraries for research purposes.

General methods for the synthesis of N-substituted thiophen-3-amines often involve the reaction of a suitable thiophene precursor with an amine. One common approach is the reductive amination of a thiophen-3-one with cyclohexylamine (B46788). sciforum.netclockss.org Another strategy involves the reaction of 3-bromothiophene (B43185) with cyclohexylamine under palladium-catalyzed cross-coupling conditions. The synthesis of related N-substituted aminothiophenes has been achieved through various methods, including the Gewald reaction, which involves the condensation of a carbonyl compound, an activated nitrile, and elemental sulfur. ajrconline.orgdergipark.org.tr

| General Synthetic Approaches to N-Alkyl/Aryl-Aminothiophenes | Description | Potential Applicability to N-cyclohexylthiophen-3-amine |

| Reductive Amination | Reaction of a thiophenone with an amine in the presence of a reducing agent. sciforum.netclockss.org | Reaction of thiophen-3-one with cyclohexylamine. |

| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling of a halothiophene with an amine. | Coupling of 3-bromothiophene with cyclohexylamine. |

| Gewald Reaction | One-pot synthesis from a ketone, a cyano-containing compound, and sulfur. dergipark.org.tr | Could be adapted to produce 2-amino-3-substituted thiophenes. |

| Nucleophilic Substitution | Reaction of a suitable thiophene derivative with an amine. mdpi.com | Displacement of a leaving group on the thiophene ring by cyclohexylamine. |

Significance of the N-cyclohexylthiophen-3-amine Scaffold in Modern Chemical Research

The N-cyclohexylthiophen-3-amine scaffold combines two important structural motifs: the 3-aminothiophene core and the N-cyclohexyl group. This combination is of significant interest in modern chemical research, particularly in medicinal chemistry and drug discovery. The thiophene ring system is a well-established pharmacophore present in numerous approved drugs with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govresearchgate.netfrontiersin.org

The combination of the flat, aromatic thiophene ring with the three-dimensional, flexible cyclohexyl group in N-cyclohexylthiophen-3-amine creates a unique scaffold that can be explored for its ability to interact with a variety of biological targets. The secondary amine linkage provides a site for hydrogen bonding and can be a key interaction point with proteins and enzymes.

| Structural Component | Significance in Chemical Research | Potential Contribution to N-cyclohexylthiophen-3-amine's Properties |

| 3-Aminothiophene | Established pharmacophore, reactive core for further functionalization. researchgate.netd-nb.infonih.gov | Provides a platform for biological activity and chemical modification. |

| N-Cyclohexyl Group | Influences physicochemical properties (lipophilicity, solubility), provides 3D structure. ashdin.com | Can enhance binding to biological targets and improve pharmacokinetic properties. |

| Secondary Amine Linker | Site for hydrogen bonding, potential for salt formation. | Key interaction point with receptors and enzymes. |

Overview of Key Research Avenues and Objectives

While specific research focused solely on N-cyclohexylthiophen-3-amine is not extensively documented in publicly available literature, the known biological activities of related thiophene and cycloalkylamine derivatives point towards several promising research avenues. The primary objective of investigating this scaffold would be to explore its potential as a building block for the synthesis of new biologically active compounds.

One major research avenue is in the field of drug discovery . Given the prevalence of the thiophene motif in pharmaceuticals, N-cyclohexylthiophen-3-amine and its derivatives are likely candidates for screening against a wide range of therapeutic targets. nih.govresearchgate.net Research would likely focus on synthesizing libraries of compounds based on this scaffold and evaluating their activity against targets such as kinases, G-protein coupled receptors (GPCRs), and enzymes involved in inflammatory or proliferative diseases. semanticscholar.org The structure-activity relationship (SAR) of these derivatives would be studied to understand how modifications to the thiophene ring or the cyclohexyl group affect their biological potency and selectivity.

Another potential research direction is in materials science . Thiophene-containing polymers are known for their conductive and optical properties. While N-cyclohexylthiophen-3-amine itself is a small molecule, it could serve as a monomer or a precursor for the synthesis of novel polymers with interesting electronic or photophysical properties.

The key objectives for research on N-cyclohexylthiophen-3-amine can be summarized as follows:

Synthesis and Characterization: Development of efficient and scalable synthetic routes to N-cyclohexylthiophen-3-amine and its derivatives, along with thorough characterization of their chemical and physical properties. ajrconline.org

Biological Screening: Evaluation of the biological activity of these compounds in a variety of assays to identify potential therapeutic applications.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the N-cyclohexylthiophen-3-amine scaffold to understand the relationship between its chemical structure and biological activity.

Exploration of Physicochemical Properties: Investigation of properties such as solubility, stability, and lipophilicity to assess the "drug-likeness" of these compounds.

Structure

3D Structure

Properties

IUPAC Name |

N-cyclohexylthiophen-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NS/c1-2-4-9(5-3-1)11-10-6-7-12-8-10/h6-9,11H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKIGBEBIJFEUSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Physico Chemical Characterization in Research

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a primary tool for identifying the functional groups present within a molecule.

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups in N-cyclohexylthiophen-3-amine by measuring the absorption of infrared radiation, which excites molecular vibrations. upi.edunih.gov The spectrum provides a unique fingerprint based on the molecule's constituent bonds.

The key vibrational modes expected for N-cyclohexylthiophen-3-amine are:

N-H Stretch: A characteristic absorption for a secondary amine appears in the region of 3300-3500 cm⁻¹. This peak is typically of medium intensity and can be broadened by hydrogen bonding. msu.edu

C-H Stretches: The spectrum will show distinct C-H stretching vibrations. Aromatic C-H stretches from the thiophene (B33073) ring typically appear just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹). Aliphatic C-H stretches from the cyclohexyl group are observed just below 3000 cm⁻¹ (e.g., 2840-3000 cm⁻¹). upi.edu

C-N Stretch: The stretching vibration of the C-N bond in aliphatic and aromatic amines is found in the 1000-1350 cm⁻¹ range. msu.edu

Thiophene Ring Vibrations: The C=C stretching vibrations within the thiophene ring occur in the 1400-1600 cm⁻¹ region. The C-S stretching vibration is typically weaker and found in the fingerprint region.

N-H Bend: The in-plane bending (scissoring) vibration of the N-H bond in secondary amines can sometimes be observed around 1500-1600 cm⁻¹. msu.edu

Table 1: Predicted FT-IR Spectral Data for N-cyclohexylthiophen-3-amine

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 3300 - 3500 | N-H Stretch | Secondary Amine | Medium |

| 3000 - 3100 | C-H Stretch | Thiophene (Aromatic) | Medium-Weak |

| 2840 - 3000 | C-H Stretch | Cyclohexyl (Aliphatic) | Medium-Strong |

| 1400 - 1600 | C=C Stretch | Thiophene Ring | Medium |

| 1000 - 1350 | C-N Stretch | Amine | Medium |

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. spectroscopyonline.com While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that induce a change in the molecule's polarizability. This makes it particularly effective for analyzing non-polar bonds and symmetric vibrations, such as the C-S and C=C bonds within the thiophene ring.

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive variation of the technique that can amplify the Raman signal by factors of 10⁸ or more. mdpi.com This enhancement is achieved by adsorbing the analyte onto a nanostructured metallic surface, typically made of gold or silver. The phenomenon arises from two primary mechanisms: an electromagnetic enhancement due to localized surface plasmon resonance on the metal surface and a chemical enhancement involving charge-transfer between the analyte and the substrate. rsc.org

For N-cyclohexylthiophen-3-amine, a SERS analysis could provide detailed structural information even at trace concentrations. The thiophene ring, with its sulfur atom, and the amine group would likely interact strongly with the plasmonic surface, leading to significant enhancement of their characteristic Raman signals. This would allow for sensitive detection and structural analysis in complex matrices where conventional Raman or FT-IR might fail. mdpi.comcam.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for providing a complete atomic-level map of a molecule's carbon-hydrogen framework.

Proton (¹H) NMR spectroscopy provides information about the number, connectivity, and chemical environment of hydrogen atoms in N-cyclohexylthiophen-3-amine. The spectrum is characterized by chemical shifts (δ), which indicate the electronic environment of a proton, and coupling constants (J), which reveal the number of neighboring protons.

The predicted ¹H NMR spectrum would feature:

Thiophene Protons: The three protons on the thiophene ring would appear in the aromatic region (typically δ 6.5-7.5 ppm). Their specific shifts and splitting patterns (doublets, triplets, or doublet of doublets) depend on their relative positions and coupling to each other.

Cyclohexyl Protons: The eleven protons on the cyclohexyl ring would produce a complex set of overlapping signals in the upfield, aliphatic region (δ 1.0-3.5 ppm). The proton on the carbon directly attached to the nitrogen (N-CH) would be the most downfield of this group due to the deshielding effect of the nitrogen atom.

Amine Proton (N-H): The N-H proton typically appears as a broad singlet. Its chemical shift is highly variable and depends on factors like solvent, concentration, and temperature.

Table 2: Predicted ¹H NMR Spectral Data for N-cyclohexylthiophen-3-amine

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Thiophene-H | 6.5 - 7.5 | Doublet, Triplet of Doublets |

| N-H | Variable (e.g., 2.0 - 5.0) | Broad Singlet |

| Cyclohexyl-CH-N | 3.0 - 3.5 | Multiplet |

Carbon-13 (¹³C) NMR spectroscopy maps the carbon skeleton of the molecule. Each unique carbon atom produces a distinct signal, providing a count of non-equivalent carbons.

For N-cyclohexylthiophen-3-amine, the ¹³C NMR spectrum would show:

Thiophene Carbons: The four carbons of the thiophene ring would resonate in the downfield region (δ 100-140 ppm). The carbon atom directly bonded to the nitrogen (C3) would be significantly downfield due to the C-N bond. mdpi.com

Cyclohexyl Carbons: The six carbons of the cyclohexyl ring would appear in the upfield, aliphatic region (δ 20-60 ppm). The carbon atom bonded to the nitrogen (C1') would be the most downfield in this group, typically resonating between δ 50-60 ppm. sigmaaldrich.com

Table 3: Predicted ¹³C NMR Spectral Data for N-cyclohexylthiophen-3-amine

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Thiophene (C-N) | 135 - 145 |

| Thiophene (C-S, C-H) | 100 - 130 |

| Cyclohexyl (CH-N) | 50 - 60 |

Beyond one-dimensional techniques, advanced NMR methods provide deeper insights. Diffusion-Ordered Spectroscopy (DOSY) is a powerful technique for analyzing mixtures and studying molecular size and aggregation in solution. It is based on the Pulsed Field Gradient Stimulated Echo (PFG-STE) experiment, which measures the rate of molecular diffusion. researchgate.net

In a DOSY experiment, a 2D spectrum is generated with NMR chemical shifts on one axis and diffusion coefficients on the other. For a pure sample of N-cyclohexylthiophen-3-amine, all proton signals belonging to the molecule will have the same diffusion coefficient and will align horizontally on the DOSY plot. This provides a method to confirm the structural integrity and purity of the compound, as signals from impurities with different molecular sizes would have different diffusion coefficients and would not align. This technique is invaluable for verifying that all observed ¹H NMR signals originate from a single chemical entity and for studying potential intermolecular interactions in solution.

Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique for the structural elucidation of organic compounds, providing precise information on molecular weight and fragmentation pathways. For N-cyclohexylthiophen-3-amine, a combination of mass spectrometry methods would be employed to confirm its identity, elemental composition, and purity.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is essential for unambiguously determining a compound's elemental formula by measuring its mass-to-charge ratio (m/z) with extremely high accuracy (typically to four or more decimal places). core.ac.uk For N-cyclohexylthiophen-3-amine, the expected molecular formula is C₁₀H₁₅NS. HRMS analysis would compare the experimentally measured exact mass with the theoretically calculated mass. A close match between these values provides strong evidence for the correct elemental composition, distinguishing it from other isomers or compounds with the same nominal mass.

For instance, in the analysis of complex heterocyclic molecules like 1,4-thienodiazepine-2,5-diones, HRMS is routinely used to confirm the final product by matching the found mass to the calculated mass. nih.gov A similar approach would be applied to N-cyclohexylthiophen-3-amine.

Table 1: Hypothetical HRMS Data for N-cyclohexylthiophen-3-amine

| Parameter | Value |

| Molecular Formula | C₁₀H₁₅NS |

| Calculated Mass [M+H]⁺ | 182.0971 |

| Found Mass [M+H]⁺ | 182.0973 |

| Mass Difference (ppm) | 1.1 |

This table is illustrative, demonstrating the principle of HRMS analysis.

Chromatographic-Mass Spectrometric Coupling (GC-MS, LC-MS) for Purity and Mixture Analysis

Coupling chromatographic separation techniques with mass spectrometry enhances the analysis of complex mixtures and the assessment of sample purity. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS): Given its likely volatility, N-cyclohexylthiophen-3-amine is an excellent candidate for GC-MS analysis. In this technique, the sample is vaporized and separated on a GC column based on boiling point and polarity before entering the mass spectrometer. shimadzu.com A pure sample would yield a single chromatographic peak. The associated mass spectrum would show the molecular ion peak and a characteristic fragmentation pattern, which can be used for structural confirmation. This method is standard for the analysis of volatile amines and heterocyclic compounds. bre.comresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful alternative, particularly for analyzing reaction mixtures or if the compound exhibits limited thermal stability. wikipedia.org This technique separates components in the liquid phase before they are ionized and detected by the mass spectrometer. wikipedia.org LC-MS is widely used for the analysis of primary aromatic amines in various matrices and can provide quantitative data on the purity of the compound. nih.gov The combination of retention time from the LC and mass spectral data from the MS provides high confidence in peak identification. rsc.org

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF)

MALDI-TOF is a soft ionization technique primarily used for large, non-volatile, and fragile biomolecules like proteins and peptides. creative-proteomics.comshimadzu.com It involves embedding the analyte in a matrix and irradiating it with a laser, which causes desorption and ionization with minimal fragmentation. creative-proteomics.com While less common for small molecules like N-cyclohexylthiophen-3-amine, specialized methods have been developed. For instance, small amine-containing molecules can be analyzed by MALDI-TOF after derivatization with a permanently charged tag, which improves sensitivity and facilitates quantification. nih.gov This approach could be adapted to analyze N-cyclohexylthiophen-3-amine if traditional methods like GC-MS or LC-MS were unsuitable.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy investigates the interaction of ultraviolet and visible light with a molecule, providing insights into its electronic structure, conjugation, and photophysical properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy measures the absorption of light as a function of wavelength, which corresponds to the energy required to promote electrons from a ground state to an excited state. usp.br The spectrum of N-cyclohexylthiophen-3-amine would be dominated by electronic transitions associated with the thiophene ring, which acts as a chromophore.

The key transitions expected are π → π* and n → π. inflibnet.ac.in The π → π transitions arise from the conjugated π-system of the thiophene ring, while the n → π* transitions involve the non-bonding lone pair electrons on the nitrogen and sulfur atoms. upenn.edulibretexts.org The presence of the amino group (-NH₂) attached to the thiophene ring is expected to act as an auxochrome, causing a bathochromic (red-shift) in the absorption maxima compared to unsubstituted thiophene due to the extension of the conjugated system through the nitrogen lone pair. The absorption profile is also sensitive to the solvent environment, a phenomenon known as solvatochromism. scispace.com

Table 2: Hypothetical UV-Vis Absorption Data for N-cyclohexylthiophen-3-amine in Various Solvents

| Solvent | λ_max (nm) (π → π) | ε (L mol⁻¹ cm⁻¹) | λ_max (nm) (n → π) | ε (L mol⁻¹ cm⁻¹) |

| Hexane | 265 | 8,500 | 310 | 1,200 |

| Ethanol | 272 | 9,100 | 315 | 1,350 |

| Acetonitrile (B52724) | 270 | 8,900 | 312 | 1,300 |

This table is illustrative, based on known spectral properties of aminothiophene derivatives. scispace.com

Fluorescence Spectroscopy for Photophysical Property Investigation

Fluorescence spectroscopy measures the light emitted from a molecule as it relaxes from an excited electronic state back to the ground state. This technique is used to investigate key photophysical properties, including the emission wavelength, fluorescence quantum yield (ΦF), and excited-state lifetime (τF). rsc.orgd-nb.info

Many thiophene derivatives exhibit fluorescence, and their emission properties are highly dependent on their molecular structure and environment. acs.orgacs.orgmdpi.com For N-cyclohexylthiophen-3-amine, the introduction of the amino group could enhance fluorescence compared to the parent thiophene. Investigating its fluorescence would involve measuring its emission spectrum upon excitation at its absorption maximum. The quantum yield, which represents the efficiency of the fluorescence process, and the lifetime of the excited state would be critical parameters for assessing its potential use in applications such as organic light-emitting diodes (OLEDs) or fluorescent probes. mdpi.comirb.hr

Table 3: Hypothetical Fluorescence Data for N-cyclohexylthiophen-3-amine

| Solvent | Excitation λ_ex (nm) | Emission λ_em (nm) | Stokes Shift (nm) | Quantum Yield (ΦF) |

| Hexane | 265 | 340 | 75 | 0.15 |

| Ethanol | 272 | 365 | 93 | 0.25 |

| Acetonitrile | 270 | 358 | 88 | 0.21 |

This table is illustrative, based on photophysical data from functionalized aminothiophene and indole (B1671886) derivatives. scispace.commdpi.comirb.hr

Thermal Analysis and Morphological Characterization Methods

These methods investigate the physical and chemical properties of materials as a function of temperature and probe their microscopic and nanoscale structure.

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is widely used to study thermal events such as melting (T'm'), glass transitions (T'g'), and crystallization.

For thiophene-based polymers and molecules, DSC is essential for determining their thermal stability and processing window. nih.gov The glass transition temperature provides insight into the transition from a rigid, glassy state to a more flexible, rubbery state, while the melting temperature indicates the transition from a crystalline solid to a liquid. mdpi.comosti.gov In studies of thiophene-based copolymers, DSC has been used to show how varying the monomer composition can tune the glass transition temperature and the degree of crystallinity. mdpi.com The thermal behavior of thiophene azomethine polymers, including their glass transitions and decomposition temperatures, has also been characterized by DSC. researchgate.net

Below is a table of representative thermal transition data for various thiophene-based polymers.

| Polymer System | Glass Transition (T'g') (°C) | Melting Transition (T'm') (°C) | Reference |

|---|---|---|---|

| Polythiophene (PT) | 60 | 204 | nih.gov |

| Thiophene-Quinoxaline Copolymer (TQ1) | 97 | - | mdpi.com |

| Poly(3-hexylthiophene) (P3HT) | ~2.2 | - | osti.gov |

| Thiophene Azomethine Polymer (PTAZ1) | ~100 | - | researchgate.net |

| Diketopyrrolopyrrole-Thiophene Polymer (PDPP3T) | - | 289 | researchgate.net |

Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM) are powerful imaging techniques for visualizing the morphology of materials at the nanoscale. TEM operates by transmitting a beam of electrons through an ultrathin sample to form an image, while AFM uses a sharp probe to scan the surface of a sample and generate a topographical map.

These techniques are critical for understanding the relationship between the processing, structure, and properties of thiophene-based materials. For instance, AFM has been used to study the surface morphology of thin films of thiophene-based blends, revealing how composition affects film topography and emission properties. In research on thiophene-based microporous polymer networks, AFM showed that the films had a very smooth surface topology, which is beneficial for electronic applications. acs.org The correlation between nanoscale morphology, as observed by AFM and XRD, and the performance of field-effect transistors made from oligothiophene derivatives has been extensively studied. etri.re.kr Furthermore, cryo-TEM and AFM have been employed to probe the self-assembly and aggregation of thiophene-based conjugated polyelectrolytes in solution and in thin films. rsc.orgnih.gov

Small-Angle Neutron Scattering (SANS) is a technique that probes structural features on a length scale of approximately 1 to 1000 nanometers. iaea.orgmdpi.com It works by scattering a beam of neutrons off a sample and analyzing the scattering pattern at very small angles. The technique is particularly powerful for studying the structure of soft matter and complex fluids because the scattering contrast can be manipulated by isotopic substitution (e.g., replacing hydrogen with deuterium). mdpi.com

In the study of thiophene-based materials, SANS is an ideal tool for investigating their self-assembly and supramolecular organization in solution. rsc.orgnih.gov Research on conjugated polyelectrolytes, including those based on thiophene, has utilized SANS to understand how these polymers organize when mixed with oppositely charged surfactants. rsc.orgacs.org These studies can reveal the size, shape, and arrangement of the resulting polymer-surfactant complexes, such as the formation of cylindrical micelles. rsc.orgacs.org By providing detailed information on nanoscale aggregation and hierarchical structures, SANS helps to establish crucial links between molecular design, solution-state organization, and the properties of the final material. mdpi.com

Chromatographic Methods for Purity and Analysis

Chromatographic techniques are essential tools for the separation, identification, and quantification of chemical compounds. The purity of N-cyclohexylthiophen-3-amine, a crucial parameter for its use in research and synthesis, is typically determined using high-resolution chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). These methods allow for the separation of the main compound from any impurities, starting materials, or by-products.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like N-cyclohexylthiophen-3-amine. The separation in HPLC is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase packed in a column.

Detailed, publicly available research findings specifying the exact HPLC conditions for the analysis of N-cyclohexylthiophen-3-amine are limited. However, based on the analysis of structurally related amines, a reverse-phase HPLC method would be a suitable approach. In this method, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. sielc.comgoogle.com The polarity of the mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol, can be adjusted to optimize the separation. thermofisher.comnih.gov An acidic modifier, such as formic acid or trifluoroacetic acid, is often added to the mobile phase to improve peak shape and resolution of amine-containing compounds by ensuring their protonation. sielc.com

Detection is commonly achieved using an ultraviolet (UV) detector, as the thiophene ring in N-cyclohexylthiophen-3-amine is expected to exhibit UV absorbance. google.com For enhanced sensitivity and selectivity, especially in complex matrices, a mass spectrometer (MS) can be coupled with the HPLC system (LC-MS). ccsknowledge.com

A hypothetical HPLC method for the analysis of N-cyclohexylthiophen-3-amine is outlined in the table below. It is important to note that these parameters are illustrative and would require optimization for specific analytical needs.

Table 1: Illustrative HPLC Parameters for N-cyclohexylthiophen-3-amine Analysis

| Parameter | Suggested Condition |

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Gradient | Isocratic or Gradient elution (e.g., 30-90% B over 15 min) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at an appropriate wavelength (e.g., 230-260 nm) google.com |

| Injection Volume | 10 µL |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. In GC, a gaseous mobile phase carries the vaporized sample through a stationary phase located in a column. The separation is based on the compound's boiling point and its interaction with the stationary phase.

Direct GC analysis of amines like N-cyclohexylthiophen-3-amine can sometimes be challenging due to their polarity, which can lead to poor peak shapes (tailing) and potential adsorption onto the column. bre.com To overcome these issues, derivatization is often employed. researchgate.net Derivatization involves chemically modifying the amine to create a less polar and more volatile derivative. Common derivatizing agents for amines include acylating agents (e.g., trifluoroacetic anhydride) or silylating agents. researchgate.net This process not only improves chromatographic performance but can also enhance detection sensitivity.

While specific, documented GC methods for N-cyclohexylthiophen-3-amine are not widely available in scientific literature, a general approach can be proposed. A capillary column with a mid-polarity stationary phase, such as one containing 5% phenyl-methylpolysiloxane, would likely be suitable for separating the compound and related impurities. gdut.edu.cn Detection is typically performed using a Flame Ionization Detector (FID) or, for greater specificity and structural information, a Mass Spectrometer (GC-MS). baua.denih.gov

The following table outlines potential GC parameters for the analysis of N-cyclohexylthiophen-3-amine, which would necessitate experimental validation and optimization.

Table 2: Illustrative GC Parameters for N-cyclohexylthiophen-3-amine Analysis

| Parameter | Suggested Condition |

| Column | Capillary Column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) gdut.edu.cn |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) gdut.edu.cn |

| Injector Temperature | 250 °C gdut.edu.cn |

| Oven Temperature Program | Start at 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 280 °C (FID) or as per MS requirements |

| Injection Mode | Split or Splitless, depending on concentration |

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculation Methodologies

A multi-tiered approach using various quantum chemical calculation methods is essential for a comprehensive understanding of N-cyclohexylthiophen-3-amine. These methods range from the widely-used Density Functional Theory (DFT) for electronic properties to less computationally intensive semi-empirical methods for preliminary analyses.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that is well-suited for a molecule of this size. springerprofessional.de It is used to determine the electronic structure and a variety of reactivity descriptors that predict chemical behavior. mdpi.com Functionals such as B3LYP and M06-2X, paired with basis sets like 6-311+G(d,p), are commonly employed for such analyses, providing reliable results for organic molecules. orientjchem.orgnih.gov

Geometry Optimization and Conformational Analysis

The first step in any computational study is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For N-cyclohexylthiophen-3-amine, this process involves identifying the lowest energy conformation. The flexibility of the cyclohexyl ring, which typically adopts a stable chair conformation, and its rotational orientation relative to the planar thiophene (B33073) ring are critical considerations. tau.ac.il

Computational scans of the dihedral angle defined by the C-N bond connecting the two ring systems are performed to locate the global energy minimum. The results of such an optimization, performed using a DFT method, yield precise bond lengths and angles that characterize the molecule's ground state geometry.

Table 1: Illustrative Optimized Geometrical Parameters for N-cyclohexylthiophen-3-amine (DFT/B3LYP/6-311+G(d,p))

| Parameter | Atoms Involved | Value |

|---|---|---|

| Bond Length | C(thiophene)-N | 1.39 Å |

| Bond Length | N-C(cyclohexyl) | 1.47 Å |

| Bond Length | S-C(thiophene) | 1.72 Å |

| Bond Angle | C-N-C | 125.4° |

| Dihedral Angle | C-C-N-C | -178.9° |

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO Energies and Distribution)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. imperial.ac.uklibretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. sapub.org

For N-cyclohexylthiophen-3-amine, the HOMO is expected to be localized primarily on the electron-rich thiophene ring and the nitrogen atom of the amine group, reflecting the most nucleophilic sites. The LUMO is typically distributed across the π-system of the thiophene ring. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity.

Table 2: Illustrative Frontier Molecular Orbital Energies of N-cyclohexylthiophen-3-amine

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.85 |

| LUMO | -0.98 |

| HOMO-LUMO Gap | 4.87 |

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized bonds and lone pairs, which aligns more closely with intuitive Lewis structures. uni-muenchen.de This method is particularly useful for quantifying intramolecular charge transfer (ICT) and hyperconjugative interactions. huntresearchgroup.org.uk By examining the interactions between filled (donor) and empty (acceptor) orbitals, one can identify key stabilizing delocalization effects. uba.ar

Table 3: Illustrative Second-Order Perturbation Analysis of Fock Matrix in NBO Basis

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (1) N | π(C2-C3) | 15.4 |

| LP (1) N | π(C4-C5) | 5.2 |

| σ(C-H) | σ*(N-C) | 2.1 |

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. aps.orgarxiv.org Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide highly accurate results, often considered the "gold standard" in computational chemistry. However, their high computational cost typically limits their application to smaller molecules. aps.org For a system like N-cyclohexylthiophen-3-amine, ab initio calculations would be valuable for benchmarking the results obtained from more cost-effective DFT methods to ensure their accuracy.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

QSAR and QSPR studies are mathematical models that aim to establish a relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). researchgate.net These models are built upon the principle that the properties of a chemical are determined by its molecular structure. By quantifying structural features through molecular descriptors, it is possible to predict the activity or properties of new or untested compounds. researchgate.net For thiophene derivatives, QSAR/QSPR has been widely applied to predict various activities, including anti-HCV, anti-inflammatory, and antimicrobial effects. benthamdirect.comresearchgate.netnih.gov

Predictive models for the chemical reactivity of compounds like N-cyclohexylthiophen-3-amine can be developed using various computational techniques. These models are essential for understanding how the molecule might behave in different chemical environments and for designing new molecules with desired reactivity profiles. rsc.org

One common approach involves the use of quantum chemical calculations, such as Density Functional Theory (DFT), to determine a range of molecular descriptors related to reactivity. acs.orgmdpi.com These descriptors can then be used to build a QSAR/QSPR model through statistical methods like multiple linear regression (MLR). nih.gov

For instance, a hypothetical QSAR model for the reactivity of a series of N-substituted thiophen-3-amines could be developed by correlating their reaction rates with calculated molecular descriptors. The general form of such a model would be:

Reactivity = c0 + c1Descriptor1 + c2Descriptor2 + ...

Where c0, c1, c2 are constants determined from the regression analysis.

Research on related aminothiophene derivatives has shown that the reactivity can be influenced by factors such as the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO energy gap, and various electronic parameters. tandfonline.com A study on 2-aminothiophene derivatives demonstrated the use of QSAR-based rational drug design to predict molecules with promising biological activity. researchgate.net

Table 1: Hypothetical Predictive Model for Chemical Reactivity of N-substituted Thiophen-3-amines

| Dependent Variable | Model Equation (Illustrative) | Key Descriptors | Statistical Significance (Illustrative) |

| Log(k) (Reactivity) | 0.54 + 0.12EHOMO - 0.08ELUMO + 0.05*Dipole | EHOMO, ELUMO, Dipole Moment | R² = 0.92, Q² = 0.85 |

This table is illustrative and based on general principles of QSAR modeling for thiophene derivatives.

The core of any QSAR/QSPR model lies in the correlation between molecular descriptors and observable chemical phenomena. nih.gov Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its topology, geometry, and electronic properties. scispace.com

For N-cyclohexylthiophen-3-amine, several classes of descriptors would be relevant for understanding its chemical behavior:

Electronic Descriptors: These describe the electronic characteristics of the molecule. Key electronic descriptors include the energies of the HOMO and LUMO, the HOMO-LUMO gap, dipole moment, and atomic charges. mdpi.com A higher HOMO energy suggests a greater tendency to donate electrons, indicating higher reactivity towards electrophiles. mdpi.com Conversely, a lower LUMO energy points to a higher tendency to accept electrons, implying greater reactivity towards nucleophiles. mdpi.com Studies on thiophene derivatives have highlighted the significant role of electronic parameters in modulating their activity. researchgate.net

Topological Descriptors: These are derived from the 2D representation of the molecule and describe the connectivity of atoms. Examples include molecular connectivity indices and Wiener indices. These descriptors can provide insights into the size, shape, and branching of the molecule. benthamdirect.com

Quantum Chemical Descriptors: Calculated using quantum mechanics, these descriptors provide detailed information about the electronic structure and reactivity. researchgate.net Important quantum chemical descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to deformation of its electron cloud. It is calculated as (ELUMO - EHOMO) / 2. semanticscholar.org

Chemical Softness (S): The reciprocal of hardness (1/η), indicating how easily the electron cloud is polarized. semanticscholar.org

Electronegativity (χ): A measure of the molecule's ability to attract electrons, calculated as -(EHOMO + ELUMO) / 2. semanticscholar.org

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile, calculated as χ² / (2η). semanticscholar.org A strong correlation has been found between theoretical electrophilicity indices and experimental electrophilicity parameters for thiophenes. acs.org

Table 2: Correlation of Key Molecular Descriptors with Chemical Phenomena for Thiophene Derivatives

| Molecular Descriptor | Chemical Phenomenon | Nature of Correlation |

| HOMO Energy (EHOMO) | Reactivity with Electrophiles | Positive (Higher EHOMO, higher reactivity) |

| LUMO Energy (ELUMO) | Reactivity with Nucleophiles | Negative (Lower ELUMO, higher reactivity) |

| HOMO-LUMO Gap (ΔE) | Chemical Stability | Positive (Larger gap, higher stability) mdpi.com |

| Dipole Moment | Polarity and Solubility | Positive (Higher dipole moment, higher polarity) |

| Electrophilicity Index (ω) | Electrophilic Character | Positive (Higher ω, stronger electrophile) acs.org |

This table is based on established principles and findings from studies on thiophene derivatives. acs.orgmdpi.com

By calculating these and other descriptors for N-cyclohexylthiophen-3-amine and related compounds, researchers can build robust QSAR/QSPR models. These models not only allow for the prediction of chemical reactivity but also provide a deeper understanding of the underlying molecular features that govern the observed phenomena. The development of such models is a key step in the rational design of new molecules with tailored properties for a wide range of applications.

Reactivity and Mechanistic Principles of N Cyclohexylthiophen 3 Amine

Intrinsic Reactivity of the Secondary Amine Functionality

The nitrogen atom in N-cyclohexylthiophen-3-amine possesses a lone pair of electrons, which is central to its reactivity as a nucleophile and a base. This reactivity is influenced by the attached cyclohexyl and thiophene (B33073) groups.

The reactivity of an amine as a nucleophile is related to its basicity, though these properties are not identical. masterorganicchemistry.com Basicity refers to the ability of the amine to donate its lone pair to a proton, while nucleophilicity describes its ability to attack an electron-deficient center, typically a carbon atom. masterorganicchemistry.com

The reactivity of the amine is significantly governed by the steric and electronic properties of its substituents. nih.gov

Steric Effects : Steric hindrance is a crucial factor that arises from the spatial arrangement of atoms. wikipedia.org The bulky cyclohexyl group can physically obstruct the approach of electrophiles to the nitrogen atom, thereby slowing down reaction rates. wikipedia.orgosti.gov This effect is particularly pronounced in reactions that require a specific trajectory for the attack, such as S_N2 reactions. wikipedia.org The thiophene ring also contributes to the steric bulk around the nitrogen atom. The balance between enhanced electronic density from the cyclohexyl group and the steric hindrance it imposes determines the amine's effectiveness as a nucleophile in various reactions. mdpi.com

The nucleophilic nitrogen of N-cyclohexylthiophen-3-amine readily participates in several fundamental organic reactions with electrophiles.

Acylation : Secondary amines react with acylating agents like acyl chlorides or acid anhydrides to form N,N-disubstituted amides. mdpi.comchemguide.co.uk This reaction involves the nucleophilic attack of the amine's lone pair on the electrophilic carbonyl carbon of the acylating agent. A key requirement for this reaction is the presence of a replaceable hydrogen on the nitrogen, which secondary amines possess. doubtnut.com The reaction typically proceeds via a tetrahedral intermediate, followed by the elimination of a leaving group (e.g., chloride). chemguide.co.uk

Alkylation : N-alkylation of amines is a common method for forming C-N bonds. acsgcipr.orgsioc-journal.cn Secondary amines can be alkylated by reacting with alkyl halides in an S_N2 reaction to produce tertiary amines. libretexts.org The reaction's success can sometimes be hampered by over-alkylation, leading to the formation of quaternary ammonium (B1175870) salts, as the product (a tertiary amine) can be more nucleophilic than the starting secondary amine. researchgate.net

Formation of Imine Derivatives : Primary amines react with aldehydes and ketones to form imines (also known as Schiff bases). masterorganicchemistry.comlibretexts.org Secondary amines, like N-cyclohexylthiophen-3-amine, react with aldehydes and ketones to form enamines, provided there is a proton on an adjacent carbon that can be removed. libretexts.org The reaction is typically acid-catalyzed and proceeds through a carbinolamine intermediate. libretexts.org If the carbonyl compound lacks an alpha-hydrogen for enamine formation, the reaction may stop at the formation of an iminium ion. libretexts.org

Table 1: Representative Electrophilic Reactions of the Amine Functionality

| Reaction Type | Electrophile Example | Product Type | General Conditions |

|---|---|---|---|

| Acylation | Acetyl Chloride | N-cyclohexyl-N-(thiophen-3-yl)acetamide | Base (e.g., pyridine, triethylamine) to neutralize HCl byproduct. mdpi.comchemguide.co.uk |

| Alkylation | Methyl Iodide | N-cyclohexyl-N-methylthiophen-3-amine | S_N2 conditions; may require a base to prevent salt formation. libretexts.orgresearchgate.net |

| Reaction with Carbonyl | Cyclohexanone | Enamine or Iminium Salt | Acid catalysis (e.g., p-toluenesulfonic acid), often with removal of water. libretexts.orgoperachem.com |

The reaction of amines with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid, is a classic test to differentiate between primary, secondary, and tertiary amines. msu.edulibretexts.org Secondary amines, both aliphatic and aromatic, react with the electrophilic nitrosonium ion (NO⁺) to form N-nitrosamines. lkouniv.ac.inchemistrysteps.com This reaction proceeds by the nucleophilic attack of the secondary amine on the nitrosonium ion, followed by deprotonation to yield the stable N-nitrosamine product. chemistrysteps.comyoutube.com Therefore, N-cyclohexylthiophen-3-amine is expected to form N-nitroso-N-cyclohexylthiophen-3-amine upon treatment with nitrous acid. msu.educhemistrysteps.com

Reactivity of the Thiophene Heterocycle

The thiophene ring is an aromatic heterocycle that undergoes electrophilic aromatic substitution more readily than benzene. msu.edu Its reactivity is further enhanced and directed by the presence of the strongly activating secondary amine substituent.

The -NH-cyclohexyl group is a powerful activating, ortho, para-directing group for electrophilic aromatic substitution (EAS). wikipedia.org In the thiophene ring, the positions adjacent to the heteroatom (C2 and C5) are inherently more reactive towards electrophiles than the C3 and C4 positions. e-bookshelf.deresearchgate.net

When an activating group like an amine is at the C3 position, it strongly directs incoming electrophiles. The directing influence can be predicted by examining the stability of the carbocation intermediates (sigma complexes) formed upon electrophilic attack.

Attack at C2 : The positive charge can be delocalized onto the nitrogen atom, forming a highly stable resonance structure. This makes the C2 position highly activated and a major site for substitution.

Attack at C4 : Delocalization of the positive charge does not directly involve the nitrogen atom's lone pair to the same extent, resulting in a less stable intermediate compared to attack at C2.

Attack at C5 : Attack at the C5 position is also possible, as it is an alpha-position relative to the sulfur atom. The activating effect of the amine group extends to this position, making it another potential site for substitution.

In general, for a 3-substituted thiophene with an electron-donating group, electrophilic substitution is strongly favored at the C2 position. msu.edu If the C2 position is blocked, substitution will then occur at the C5 position. uobasrah.edu.iq Therefore, reactions like halogenation, nitration, or Friedel-Crafts acylation on N-cyclohexylthiophen-3-amine are expected to yield primarily the 2-substituted product. pearson.comuomustansiriyah.edu.iq

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Major Product | Minor Product(s) |

|---|---|---|---|

| Bromination | Br₂ | 2-Bromo-N-cyclohexylthiophen-3-amine | 5-Bromo-N-cyclohexylthiophen-3-amine |

| Nitration | HNO₃/H₂SO₄ | 2-Nitro-N-cyclohexylthiophen-3-amine | 5-Nitro-N-cyclohexylthiophen-3-amine |

| Friedel-Crafts Acylation | CH₃COCl/AlCl₃ | 2-Acetyl-N-cyclohexylthiophen-3-amine | 5-Acetyl-N-cyclohexylthiophen-3-amine |

Metalation and Lithiation Strategies for Further Functionalization of Thiophene

Metalation, particularly lithiation, is a powerful strategy for the functionalization of thiophene rings. This process involves the deprotonation of a carbon atom on the thiophene ring by a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), to form a lithiated intermediate. This intermediate can then react with various electrophiles to introduce a wide range of substituents.

For N-cyclohexylthiophen-3-amine, the positions available for metalation are C2, C4, and C5. The directing effect of the amino group at C3 will influence the regioselectivity of this reaction. Generally, the positions ortho to the heteroatom (C2 and C5) are the most acidic and therefore the most likely to be lithiated. The presence of the amino group, however, can direct the lithiation to the C2 position. The bulky cyclohexyl group may sterically hinder lithiation at the C2 position to some extent, potentially leading to a mixture of products or requiring specific reaction conditions to achieve high selectivity.

Subsequent reaction of the lithiated N-cyclohexylthiophen-3-amine with an electrophile allows for the introduction of various functional groups. For example, reaction with an alkyl halide would result in alkylation, while reaction with a carbonyl compound would yield an alcohol.

A general strategy for the α-functionalization of cyclic secondary amines involves their in-situ conversion to transient imines. nih.gov This is achieved by reacting the corresponding N-lithiated amine with a ketone hydride acceptor. nih.gov The resulting imine can then react with organometallic nucleophiles. nih.gov While N-cyclohexylthiophen-3-amine is not a cyclic amine in the traditional sense, similar principles of generating a reactive intermediate via the amine nitrogen could potentially be applied for functionalization.

Cross-Coupling Reactions at Thiophene Positions (e.g., C-H activation, halide coupling)

Cross-coupling reactions are fundamental transformations in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. orgsyn.org For N-cyclohexylthiophen-3-amine, these reactions can be employed to functionalize the thiophene ring at its various positions.

C-H Activation:

Direct C-H activation has emerged as a powerful tool for the functionalization of heteroaromatic compounds, avoiding the need for pre-functionalized starting materials. dmaiti.comacsgcipr.org Palladium-catalyzed C-H activation can be used to directly couple aryl or vinyl groups to the thiophene ring of N-cyclohexylthiophen-3-amine. nih.gov The regioselectivity of C-H activation is often guided by directing groups. researchgate.net In this case, the amine group could potentially direct the C-H activation to the C2 or C4 positions. The development of specific ligands is often crucial for achieving high efficiency and selectivity in these reactions. nih.gov

Halide Coupling:

If N-cyclohexylthiophen-3-amine were to be halogenated at one of the thiophene positions (e.g., C2, C4, or C5), it could then participate in a variety of well-established cross-coupling reactions. These include:

Suzuki-Miyaura Coupling: This reaction couples the halogenated thiophene with an organoboron reagent in the presence of a palladium catalyst. orgsyn.orgprinceton.edu It is a versatile method for forming carbon-carbon bonds.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction would allow for the introduction of another amino group onto the thiophene ring by coupling the halogenated thiophene with an amine. orgsyn.orguwindsor.ca

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with the halogenated thiophene using a palladium catalyst and a copper(I) co-catalyst, leading to the formation of an alkynyl-substituted thiophene. libretexts.org

Kumada Coupling: This reaction utilizes a Grignard reagent as the coupling partner with the halogenated thiophene, typically catalyzed by nickel or palladium complexes. organic-chemistry.orgnih.gov

The choice of catalyst, ligand, base, and solvent is critical for the success of these cross-coupling reactions, and optimization is often required to achieve high yields and selectivity. uwindsor.casigmaaldrich.com

Advanced Mechanistic Investigations in Organic Transformations

To fully understand and optimize reactions involving N-cyclohexylthiophen-3-amine, advanced mechanistic studies are essential.

Kinetic and Thermodynamic Studies of Reactions Involving N-cyclohexylthiophen-3-amine

Kinetic studies, which measure reaction rates under different conditions (e.g., varying concentrations of reactants, catalyst, temperature), can provide valuable information about the reaction mechanism. For example, determining the reaction order with respect to each component can help to identify the species involved in the rate-determining step.

Thermodynamic studies, which measure the energy changes associated with a reaction, can determine the position of equilibrium and the relative stability of reactants, intermediates, and products. This information is crucial for understanding the feasibility of a reaction and for optimizing reaction conditions to favor the desired product.

Isotopic Labeling and Product Analysis for Pathway Determination

Isotopic labeling is a powerful technique for elucidating reaction mechanisms. wikipedia.orgcreative-proteomics.com By replacing an atom in a reactant with one of its isotopes (e.g., replacing hydrogen with deuterium), one can track the fate of that atom throughout the reaction. For N-cyclohexylthiophen-3-amine, deuterium (B1214612) labeling could be used to:

Determine the mechanism of C-H activation by observing whether a C-D bond is broken in the rate-determining step (kinetic isotope effect).

Trace the pathway of a substituent by labeling it and observing its position in the final product.

Careful analysis of the products and byproducts of a reaction can also provide significant mechanistic insights. Identifying unexpected products can suggest alternative reaction pathways or the involvement of reactive intermediates. Techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are indispensable for this purpose. nih.govrsc.org

Computational Insights into Reaction Mechanisms

Computational chemistry has become an invaluable tool for studying reaction mechanisms. ijrpr.comsmu.edu Density functional theory (DFT) calculations, for example, can be used to:

Model the structures of reactants, intermediates, transition states, and products.

Calculate the energies of these species to map out the potential energy surface of a reaction. smu.edu

Visualize the transition state structures to understand the key bond-forming and bond-breaking events.

Predict the regioselectivity and stereoselectivity of reactions.

For N-cyclohexylthiophen-3-amine, computational studies could be used to predict the most likely sites for metalation, the barriers for different cross-coupling pathways, and the influence of the cyclohexyl group on reactivity. mdpi.comuio.nobeilstein-journals.org By combining computational predictions with experimental results, a detailed and comprehensive understanding of the reaction mechanisms can be achieved.

Applications in Advanced Chemical Systems and Materials Science Research

Strategic Building Block in Complex Organic Synthesis

In the field of organic synthesis, the strategic use of versatile building blocks is paramount for the efficient construction of complex molecules. N-cyclohexylthiophen-3-amine serves as such a scaffold, offering multiple reactive sites that can be selectively functionalized to generate a diverse array of more elaborate chemical entities.

The amine and thiophene (B33073) moieties within N-cyclohexylthiophen-3-amine provide reactive handles for its elaboration into more complex heterocyclic systems. The secondary amine can undergo a variety of reactions, including acylation, alkylation, and condensation, to introduce new functional groups and build upon the core structure. The thiophene ring, being an aromatic heterocycle, is amenable to electrophilic substitution reactions, allowing for the introduction of substituents at various positions on the ring. This dual reactivity enables chemists to utilize N-cyclohexylthiophen-3-amine as a starting material for the synthesis of novel, polyfunctional heterocyclic compounds with potential applications in medicinal chemistry and materials science.

The inherent functionality of N-cyclohexylthiophen-3-amine makes it an attractive starting point for the synthesis of molecular scaffolds possessing a range of chemical and physical properties. The cyclohexyl group imparts lipophilicity and steric bulk, which can be advantageous in modulating the solubility and conformational preferences of the resulting molecules. The thiophene ring provides a rigid, planar core that can serve as a platform for the attachment of various functional groups. The secondary amine introduces a site for hydrogen bonding and further chemical modification. By strategically manipulating these features, researchers can design and synthesize scaffolds with tailored properties for specific applications, such as in the development of new organic materials or as core structures in drug discovery programs.

Ligand Design and Applications in Coordination Chemistry

The presence of both a soft sulfur donor in the thiophene ring and a hard nitrogen donor in the amine group makes N-cyclohexylthiophen-3-amine an intriguing candidate for ligand design in coordination chemistry. The ability to coordinate to metal centers through one or both of these donor atoms opens up possibilities for the synthesis of a variety of metal complexes with interesting structural and electronic properties.

The synthesis of metal complexes utilizing N-cyclohexylthiophen-3-amine as a ligand would involve the reaction of the compound with a suitable metal precursor. The coordination could occur through the sulfur atom of the thiophene ring, the nitrogen atom of the amine, or potentially in a bidentate fashion involving both atoms, depending on the metal ion and the reaction conditions. The cyclohexyl group, while not directly involved in coordination, would influence the steric environment around the metal center, potentially affecting the coordination geometry and the stability of the resulting complex.

Below is a hypothetical representation of potential coordination modes of N-cyclohexylthiophen-3-amine with a generic metal center (M).

| Coordination Mode | Description | Potential Metal Ions |

| Monodentate (S-coordination) | The ligand binds to the metal center exclusively through the sulfur atom of the thiophene ring. | Soft metal ions such as Pd(II), Pt(II), Ag(I) |

| Monodentate (N-coordination) | The ligand coordinates to the metal center solely through the nitrogen atom of the amine group. | Hard or borderline metal ions such as Cu(II), Zn(II), Co(II) |

| Bidentate (N,S-chelation) | The ligand forms a chelate ring by coordinating to the metal center through both the nitrogen and sulfur atoms. | Metal ions that can accommodate a five-membered chelate ring |

This table is illustrative and based on general principles of coordination chemistry, as specific experimental data for N-cyclohexylthiophen-3-amine complexes is not available.

A comprehensive investigation into the coordination chemistry of N-cyclohexylthiophen-3-amine would involve the characterization of its metal complexes using various spectroscopic and analytical techniques. X-ray crystallography would be invaluable for determining the precise coordination modes and geometries. Spectroscopic methods such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy would provide insights into the ligand's binding to the metal center.

The stability of the resulting metal complexes would be a key parameter to investigate, often assessed through techniques like potentiometric titrations or spectrophotometric methods. The electronic properties of the complexes, which are crucial for applications in areas such as catalysis and materials science, could be probed using techniques like UV-visible spectroscopy and cyclic voltammetry. The nature of the metal ion and the specific coordination environment created by the N-cyclohexylthiophen-3-amine ligand would be expected to significantly influence these properties.

Catalyst Development and Mechanistic Insights in Catalysis

While specific catalytic applications of N-cyclohexylthiophen-3-amine have not been extensively reported, its structural features suggest potential roles in catalyst development. The presence of both a Lewis basic amine site and a sulfur-containing thiophene ring could allow it to function as a ligand for catalytically active metal centers or even as an organocatalyst itself.

The development of catalysts based on N-cyclohexylthiophen-3-amine would likely involve its incorporation into a larger molecular framework or its use as a ligand to stabilize and modulate the reactivity of a transition metal. For instance, metal complexes of this ligand could be screened for activity in various catalytic transformations, such as cross-coupling reactions, hydrogenations, or oxidations.

Mechanistic insights into how N-cyclohexylthiophen-3-amine or its derivatives might function in a catalytic cycle would require detailed kinetic and spectroscopic studies. For example, in a metal-catalyzed reaction, it would be important to understand how the ligand influences the electronic and steric properties of the metal center, thereby affecting substrate activation and product formation. If acting as an organocatalyst, the amine group could potentially participate in acid-base catalysis or form reactive intermediates with substrates. Unraveling these mechanistic details would be crucial for the rational design of more efficient and selective catalysts based on this thiophene amine scaffold.

Evaluation as an Organocatalyst in Asymmetric Synthesis or General Transformations

The exploration of amine-containing heterocyclic compounds as organocatalysts has become a significant area of research, particularly in the field of asymmetric synthesis. Organocatalysis offers a metal-free alternative to traditional catalysis, providing environmental and economic benefits. The structural features of N-cyclohexylthiophen-3-amine, combining a secondary amine with a thiophene ring, suggest its potential utility in various organocatalytic transformations.

Amines are widely used to activate substrates through two primary mechanisms: the formation of nucleophilic enamines or electrophilic iminium ions from carbonyl compounds. researchgate.net While direct studies evaluating N-cyclohexylthiophen-3-amine as a standalone catalyst are not extensively documented, its structure allows for informed speculation on its potential applications based on established principles of aminocatalysis. For instance, in reactions like the Michael addition, the secondary amine moiety could react with an α,β-unsaturated aldehyde to form an iminium ion, activating the substrate for nucleophilic attack. The steric bulk of the N-cyclohexyl group would play a crucial role in dictating the stereochemical outcome of the reaction, a key factor in asymmetric synthesis.

Research into related systems, such as the use of cinchona alkaloids and other bifunctional organocatalysts in the asymmetric synthesis of tetrahydrothiophenes, highlights the importance of the catalyst's three-dimensional structure. These catalysts often rely on a combination of a basic amine site for activation and other functional groups to direct the stereoselective approach of the reactants. N-cyclohexylthiophen-3-amine could potentially be employed in similar sulfa-Michael addition reactions, where the amine activates the acceptor while the thiophene ring influences the electronic environment and spatial arrangement of the transition state.

The table below outlines potential asymmetric reactions where a catalyst with the structural motifs of N-cyclohexylthiophen-3-amine could be evaluated.

| Reaction Type | Proposed Role of N-cyclohexylthiophen-3-amine | Key Influencing Factors | Potential Products |

| Michael Addition | Formation of an iminium ion with α,β-unsaturated aldehydes/ketones. | Steric hindrance from the cyclohexyl group influencing facial selectivity. | Chiral 1,5-dicarbonyl compounds |

| Aldol Reaction | Formation of an enamine from a ketone/aldehyde donor. | Nucleophilicity of the enamine and steric control of the transition state. | Chiral β-hydroxy carbonyls |

| Mannich Reaction | Formation of an iminium ion from a pre-formed imine or in-situ from an aldehyde and amine. | Activation of the electrophile and directing the nucleophilic attack. | Chiral β-amino carbonyls |

| Sulfa-Michael Addition | Activation of the Michael acceptor; potential hydrogen bonding interactions. | Electronic properties of the thiophene ring and steric bulk. | Chiral thioethers and tetrahydrothiophenes nih.gov |

Further research would be necessary to determine the optimal reaction conditions, including solvent, temperature, and additives, to harness the potential catalytic activity and selectivity of N-cyclohexylthiophen-3-amine.

Role as a Ligand in Homogeneous and Heterogeneous Transition Metal Catalysis

The nitrogen atom in N-cyclohexylthiophen-3-amine makes it a prime candidate for use as a ligand in transition metal catalysis. Amine-based ligands are fundamental to many catalytic systems, particularly those involving palladium, copper, and nickel for cross-coupling reactions. researchgate.net These reactions are cornerstones of modern synthetic chemistry, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. rsc.org

Key Features of N-cyclohexylthiophen-3-amine as a Ligand:

Electron Donation: The nitrogen lone pair can donate electron density to the metal center, which is crucial for the oxidative addition step.

Steric Hindrance: The bulky cyclohexyl group can create a specific coordination environment around the metal, which can promote the reductive elimination step and prevent catalyst deactivation pathways like dimer formation.

Thiophene Moiety: The sulfur atom in the thiophene ring could potentially coordinate to the metal, creating a chelate effect that enhances the stability of the catalytic complex.

Recent advancements have focused on developing ligands that allow C-N coupling reactions to proceed under milder conditions, even at room temperature. nih.gov For instance, benzene-1,2-diamine ligands have been shown to form electron-rich anionic copper complexes that facilitate rapid oxidative addition. Similarly, N-cyclohexylthiophen-3-amine could form highly active complexes. The use of inexpensive and less toxic copper catalysts is a significant area of interest, and effective amine-based ligands are essential for this progress. mdpi.comnih.gov

The table below summarizes the potential application of N-cyclohexylthiophen-3-amine as a ligand in key transition metal-catalyzed reactions.

| Catalytic Reaction | Metal Center | Plausible Role of the Ligand | Significance |

| Buchwald-Hartwig Amination | Palladium (Pd) | Stabilizes the Pd(0) active species; facilitates oxidative addition of aryl halide and reductive elimination of the product. researchgate.net | Forms aryl amines, a common motif in pharmaceuticals and materials. |

| Ullmann Condensation | Copper (Cu) | Increases solubility and stability of the copper catalyst; promotes coupling with a wider range of substrates under milder conditions. encyclopedia.pubmdpi.com | A cost-effective alternative to palladium-catalyzed reactions. |

| Suzuki Coupling (C-C) | Palladium (Pd) | Influences the transmetalation step and the overall catalyst turnover number. | Creates biaryl structures found in many functional materials. |

| Heck Coupling (C-C) | Palladium (Pd) | Controls regioselectivity and stabilizes the active catalytic species. | Forms substituted alkenes from aryl halides. |

| Polymerization | Nickel (Ni) | Controls polymer chain growth and molecular weight in reactions like Grignard Metathesis (GRIM) polymerization. pkusz.edu.cn | Essential for synthesizing conjugated polymers with defined structures. |

The performance of N-cyclohexylthiophen-3-amine as a ligand would be highly dependent on the specific reaction, metal, and substrate, requiring empirical studies to validate its efficacy.

Understanding Structure-Activity Relationships in Amine-Based Catalysts

The effectiveness of an amine-based catalyst or ligand is intrinsically linked to its molecular structure. nih.gov Understanding the structure-activity relationship (SAR) is critical for designing more efficient and selective catalysts. For N-cyclohexylthiophen-3-amine, the key structural components influencing its activity are the secondary amine, the bulky cyclohexyl substituent, and the heterocyclic thiophene ring.

Steric Effects: The N-cyclohexyl group imparts significant steric bulk. In catalysis, this can be advantageous. For example, in cross-coupling reactions, bulky ligands often accelerate the final reductive elimination step, which is crucial for high catalyst turnover. nih.gov The steric hindrance can also prevent the formation of inactive catalyst species. However, excessive bulk might hinder the initial coordination of substrates to the metal center. The balance between these effects determines the optimal ligand structure.

Electronic Effects: The thiophene ring is an electron-rich aromatic system. When attached to the amine, it influences the electron density on the nitrogen atom. This modulation of the ligand's electronic properties affects its ability to coordinate with a metal center. A more electron-donating ligand can facilitate the oxidative addition of electron-poor aryl halides, while also stabilizing the metal in a low oxidation state. The position of the amine group on the thiophene ring (position 3) also dictates the electronic and steric environment compared to substitution at the 2-position.

Chelation Effects: The presence of the thiophene sulfur atom introduces the possibility of bidentate (N,S) coordination. Chelation can significantly increase the stability of the metal-ligand complex, potentially leading to a more robust and long-lasting catalyst. This contrasts with simple monodentate amine ligands like dicyclohexylamine.

The table below compares the structural features of N-cyclohexylthiophen-3-amine with other common amine-based ligands to illustrate key SAR principles.

| Ligand/Catalyst | Key Structural Feature | Impact on Catalytic Activity | Reference System |

| N-cyclohexylthiophen-3-amine | Bulky N-cyclohexyl group; Thiophene ring (potential for N,S chelation) | Balances steric hindrance for reductive elimination with electronic donation; potential for enhanced stability via chelation. | - |

| Dicyclohexylamine | Two bulky alkyl groups; no aromatic ring | Provides strong steric bulk but lacks the electronic modulation and potential chelation of the thiophene ring. | Buchwald-Hartwig Ligands |

| Aniline (B41778) | Aromatic ring directly attached to nitrogen | Less basic and less sterically hindered than alkylamines; electronics are tunable via ring substitution. | Primary Amine Substrates |

| N,N'-Dimethylethylenediamine (DMEDA) | Bidentate (N,N) chelation | Forms a stable five-membered ring with the metal, enhancing catalyst stability and activity in copper-catalyzed reactions. encyclopedia.pub | Ullmann Coupling Ligands |

By systematically modifying each component of the N-cyclohexylthiophen-3-amine structure—for instance, by changing the cyclohexyl group to a smaller alkyl or a different aryl group, or by moving the amine to the 2-position of the thiophene ring—researchers can probe these SAR principles and fine-tune the catalyst design for specific applications. nih.gov

Advanced Materials Science Applications

Integration into Conjugated Polymer Systems

Polythiophenes, particularly regioregular poly(3-hexylthiophene) (P3HT), are benchmark materials in organic electronics due to their excellent charge transport properties and processability. researchgate.net Introducing functional groups, such as amines, onto the thiophene monomer can impart new properties and functionalities to the resulting polymer. The synthesis of polymers from N-cyclohexylthiophen-3-amine would result in a functionalized polythiophene with pendant amine groups, which could be used in sensors, as interfacial layers in organic solar cells, or as building blocks for more complex architectures.

The most common methods for synthesizing well-defined polythiophenes are transition metal-catalyzed polycondensation reactions. Grignard Metathesis (GRIM) polymerization is a powerful technique that allows for the synthesis of regioregular poly(3-substituted thiophenes) with controlled molecular weights and low polydispersity. researchgate.net This method would be a primary candidate for polymerizing a suitably functionalized N-cyclohexylthiophen-3-amine monomer.

Synthetic Pathway for Poly(N-cyclohexylthiophen-3-amine):

Monomer Synthesis: A dihalogenated (e.g., dibrominated) N-cyclohexylthiophen-3-amine monomer would be required.

Polymerization: The monomer would undergo GRIM polymerization, typically using a nickel catalyst like Ni(dppp)Cl2. pkusz.edu.cn This involves forming a Grignard reagent from the monomer, which then polymerizes in a chain-growth fashion.

Furthermore, the ability to create well-defined polymers using living polymerization techniques opens the door to synthesizing block copolymers. researchgate.netmdpi.com A poly(N-cyclohexylthiophen-3-amine) block could be combined with other polymer blocks (e.g., polystyrene, polyethylene glycol) to create materials with unique self-assembly properties and functionalities. mdpi.com For example, a rod-coil block copolymer could be synthesized where the rigid, conjugated polythiophene block is responsible for charge transport, and a flexible coil block controls morphology. mdpi.com Copolymers bearing functional groups like amines are often synthesized via post-polymerization modification to avoid interfering with the polymerization catalyst. researchgate.net

| Polymer Architecture | Synthetic Method | Key Features | Potential Application |

| Homopolymer | GRIM Polymerization | Pendant cyclohexylamine (B46788) groups; potential for p-doping and hydrogen bonding. | Chemiresistive sensors, hole-transport layers. |